1-(2,6-Difluorophenyl)propan-2-one
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Description
Synthesis Analysis
- The synthesis of related fluorinated compounds often involves base-catalyzed Claisen-Schmidt condensation reactions, as seen in the synthesis of chalcone derivatives (Salian et al., 2018).
- Lipase-mediated kinetic resolutions and transesterification reactions are used in the synthesis of fluorinated epoxy compounds and alcohols, highlighting the versatility of enzymatic methods in synthesizing complex fluorinated structures (Shimizu et al., 1996), (Sakai et al., 2000).
Molecular Structure Analysis
- The molecular structure of fluorinated compounds is characterized using methods like X-ray diffraction, revealing important aspects like dihedral angles and hydrogen bonding patterns, crucial for understanding reactivity and properties (Khamees et al., 2018).
Chemical Reactions and Properties
- Fluorinated compounds often participate in unique chemical reactions due to the electronic effects of fluorine atoms. For example, polyfluoro-1-(tosyloxy)prop-1-enyllithiums show diverse reactivity with electrophiles, leading to various fluorinated products (Funabiki et al., 1998).
Physical Properties Analysis
- Fluorinated compounds exhibit distinctive physical properties like phase transitions and solubility, which are influenced by the presence of fluorine atoms. These properties are often studied using techniques such as differential scanning calorimetry and solubility tests.
Chemical Properties Analysis
- The electronic properties, like the HOMO-LUMO gap and hyperpolarizability, of fluorinated compounds are crucial for applications in materials science. Density functional theory (DFT) is commonly used to compute these properties and understand the electronic behavior of these molecules (Mary et al., 2015).
Scientific Research Applications
Anticancer Agent Synthesis
One significant application of 1-(2,6-Difluorophenyl)propan-2-one derivatives is in the synthesis of anticancer agents. A study by Yamali et al. (2017) synthesized compounds using 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones through Claisen-Schmidt condensation. These compounds exhibited higher cytotoxicity against several human tumor cell lines compared to the reference drug 5-fluorouracil. Particularly, compounds characterized as 1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one and 1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one showed the best activity. It was suggested that these compounds induce apoptosis, a programmed cell death, as a mechanism of action against human oral squamous cell carcinomas (Yamali et al., 2017).
Stereoselective Synthesis
Another application involves stereoselective synthesis, which is crucial for creating specific molecular configurations. Mai et al. (2009) presented a procedure for synthesizing 2-(cyclopentylsulfanyl)-6-[(1R)-1-(2,6-difluorophenyl)ethyl]-5-methylpyrimidin-4(3H)-one. The process involved intermediate stages and is considered a stereoselective route to 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-5-methylpyrimidin-4(3H)-one derivatives (Mai et al., 2009).
Supramolecular Chemistry and Computational Studies
In the field of supramolecular chemistry and computational studies, Aguiar et al. (2020) synthesized a chalcone molecule through the equimolar reaction between 1-(furan-2-yl)-ethenone and 2,6-difluorobenzaldehyde. Extensive theoretical studies were conducted to understand the electronic properties, geometrical structure, and charge transfer in the molecule. The study involved techniques like X-ray diffraction, density functional theory, and molecular electrostatic potential mapping (Aguiar et al., 2020).
Catalysis and Material Science
In catalysis and material science, compounds like this compound play a role in developing efficient catalysts. Meier et al. (2003) synthesized nonsymmetric 1-diphenylphosphino-3-{bis[aryl]phosphino}propane ligands and their corresponding palladium(II) complexes. These catalysts were used in propene/CO copolymerization experiments, showing a clear correlation between the steric effects of the ligands and the activity and molecular weight of the resulting polyketone materials (Meier et al., 2003).
Polymer Science
Ikeda et al. (2000) explored the oxidative polymerization of 2,6-difluorophenol using the Fe-salen complex and hydrogen peroxide. This process led to the synthesis of partly soluble and crystalline poly(2,6-difluoro-1,4-phenylene oxide). Notably, this represented the first synthesis of crystalline poly(phenylene oxide) from 2,6-difluorophenol, as confirmed by NMR, IR analysis, and crystallization temperature and melting point observations (Ikeda et al., 2000).
properties
IUPAC Name |
1-(2,6-difluorophenyl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWHOFKPDMZDLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370577 |
Source
|
Record name | 1-(2,6-Difluorophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101712-20-3 |
Source
|
Record name | 1-(2,6-Difluorophenyl)-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101712-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,6-Difluorophenyl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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